3-(Dimethoxymethyl)-2-fluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

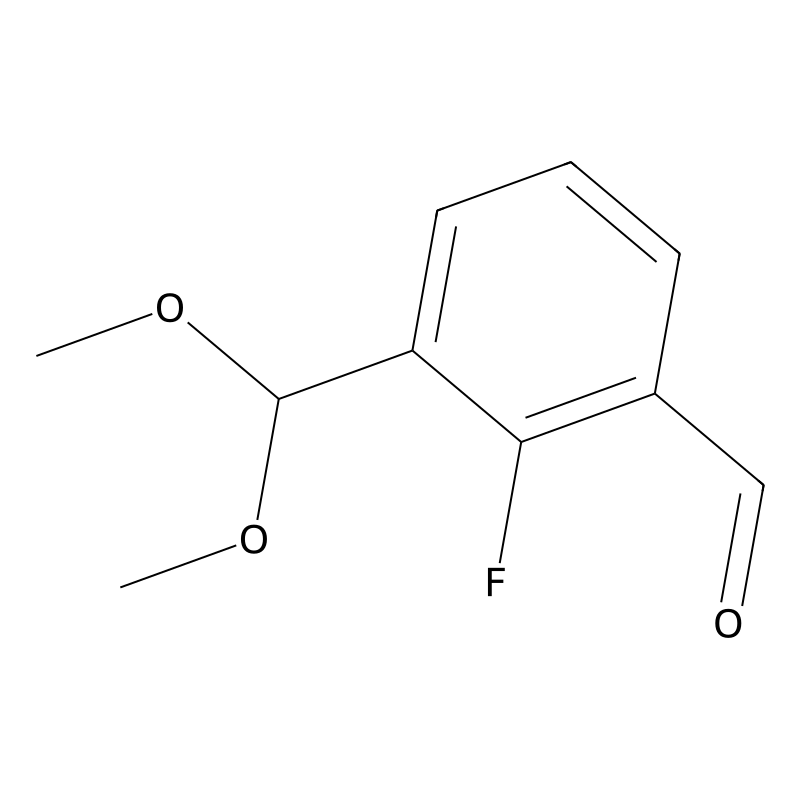

3-(Dimethoxymethyl)-2-fluorobenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. Its chemical structure can be represented as follows:

- Chemical Formula: C10H13F O3

- Molecular Weight: 200.21 g/mol

This compound is notable for its unique substitution pattern, which influences its chemical reactivity and biological activity. The methoxy groups enhance its solubility in organic solvents, making it a valuable intermediate in organic synthesis.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

These reactions are essential for synthesizing more complex organic molecules.

- Antimicrobial Properties: Aldehyde derivatives are known for their ability to inhibit bacterial growth.

- Antioxidant Activity: Many aromatic aldehydes possess antioxidant properties, which may contribute to cellular protection against oxidative stress.

Further research is needed to elucidate its specific biological effects.

Several synthesis methods for 3-(Dimethoxymethyl)-2-fluorobenzaldehyde have been reported:

- Direct Fluorination: This involves the fluorination of 2-methoxybenzaldehyde using fluorinating agents.

- Methoxymethylation: The introduction of dimethoxymethyl groups can be achieved through the reaction of suitable precursors with formaldehyde and methanol under acidic conditions.

- Multi-step Synthesis: A combination of reactions, including nucleophilic substitutions and oxidation steps, can yield the desired compound from simpler starting materials .

3-(Dimethoxymethyl)-2-fluorobenzaldehyde serves multiple applications in various fields:

- Organic Synthesis: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Potential use in developing polymers or resins due to its reactive functional groups.

- Analytical Chemistry: Utilized in derivatization protocols for analyzing chiral compounds.

Interaction studies involving 3-(Dimethoxymethyl)-2-fluorobenzaldehyde focus on its reactivity with biological molecules and potential inhibitors. Research indicates that aldehydes can interact with amino acids and proteins, leading to modifications that may affect biological pathways. Investigating these interactions could provide insights into its pharmacological potential.

Similar Compounds

Several compounds share structural similarities with 3-(Dimethoxymethyl)-2-fluorobenzaldehyde, offering a basis for comparison:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluorobenzaldehyde | Contains one fluorine atom | Simpler structure without methoxy groups |

| 3-Methoxy-2-fluorobenzaldehyde | One methoxy group | Similar reactivity but less steric hindrance |

| Dimethoxybenzaldehyde | Two methoxy groups | Lacks fluorine; different electronic properties |

| 4-Dimethoxymethylbenzaldehyde | Dimethoxymethyl group at para position | Different regioselectivity impacts reactivity |

The uniqueness of 3-(Dimethoxymethyl)-2-fluorobenzaldehyde lies in its specific arrangement of substituents, which affects both its chemical behavior and potential applications in synthesis and medicinal chemistry.